molecular formula C12H16ClNO2 B2391977 Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride CAS No. 1203681-57-5

Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride

Cat. No.: B2391977
CAS No.: 1203681-57-5
M. Wt: 241.72
InChI Key: YIUOUJCUSXFDGE-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride is an organic compound with the molecular formula C12H16ClNO2. It is a white to yellow solid that is highly soluble in water and some organic solvents like ethanol . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride typically involves the esterification of 2-(pyrrolidin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is often the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product can vary depending on the nucleophile used but often involves the replacement of the ester group.

Scientific Research Applications

Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(pyrrolidin-2-yl)benzoate
  • 2-(Pyrrolidin-2-yl)benzoic acid
  • Pyrrolidine derivatives

Uniqueness

Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it particularly useful in aqueous environments and biological studies .

Properties

IUPAC Name

methyl 2-pyrrolidin-2-ylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-3-2-5-9(10)11-7-4-8-13-11;/h2-3,5-6,11,13H,4,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUOUJCUSXFDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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